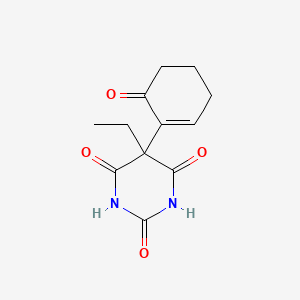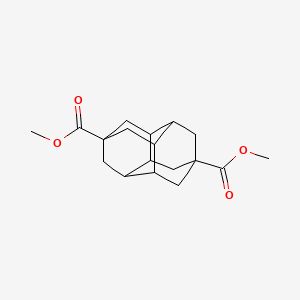
4,9-Diamantanedicarboxylic acid dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,9-Diamantanedicarboxylic acid dimethyl ester is an organic compound that belongs to the class of dicarboxylic acid esters. It is characterized by the presence of two carboxyl groups (-COOH) esterified with methanol, resulting in the formation of dimethyl ester. This compound is derived from adamantane, a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Diamantanedicarboxylic acid dimethyl ester typically involves the esterification of 4,9-Diamantanedicarboxylic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
4,9-Diamantanedicarboxylic acid+2CH3OHH2SO44,9-Diamantanedicarboxylic acid dimethyl ester+2H2O
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4,9-Diamantanedicarboxylic acid dimethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 4,9-Diamantanedicarboxylic acid.
Reduction: 4,9-Diamantanedicarbinol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
4,9-Diamantanedicarboxylic acid dimethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a drug delivery agent due to its stability and biocompatibility.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of 4,9-Diamantanedicarboxylic acid dimethyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adipic acid dimethyl ester: Another dicarboxylic acid ester with similar esterification properties.
Dimethyl terephthalate: A widely used ester in the production of polyesters.
Dimethyl succinate: A simpler dicarboxylic acid ester with similar reactivity.
Uniqueness
4,9-Diamantanedicarboxylic acid dimethyl ester is unique due to its adamantane-derived structure, which imparts exceptional stability and rigidity. This makes it particularly valuable in applications requiring robust and durable materials.
Propriétés
Formule moléculaire |
C18H24O4 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
dimethyl pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-dicarboxylate |
InChI |
InChI=1S/C18H24O4/c1-21-15(19)17-3-9-12-6-18(16(20)22-2)7-13(9)11(5-17)14(8-18)10(12)4-17/h9-14H,3-8H2,1-2H3 |
Clé InChI |
DKRMKOWMAOOBQQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CC3C4CC5(CC3C(C1)C(C5)C4C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


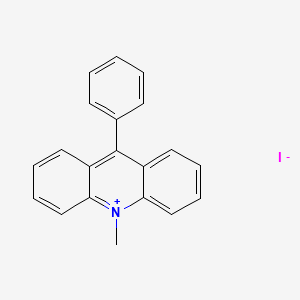
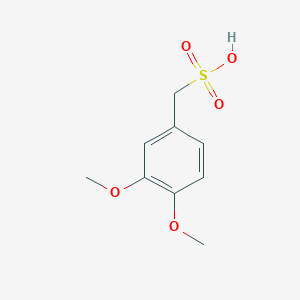
![Bicyclo[2.2.1]heptan-2-one, 1-ethenyl-7,7-dimethyl-, (1S,4R)-](/img/structure/B14643269.png)

![N-[4-Acetyl-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B14643281.png)
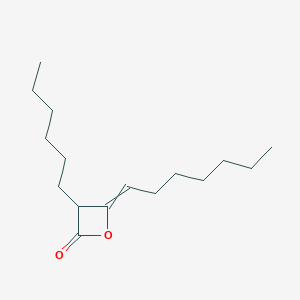
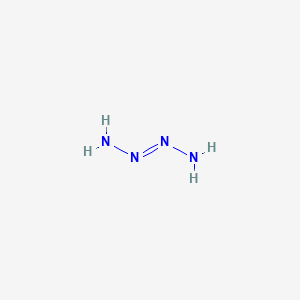
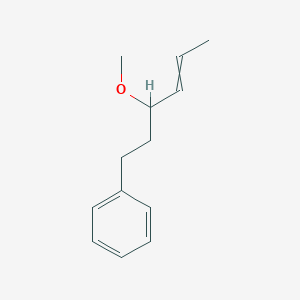


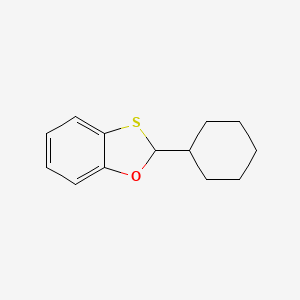
![1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperazine](/img/structure/B14643311.png)
![Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl-](/img/structure/B14643326.png)
